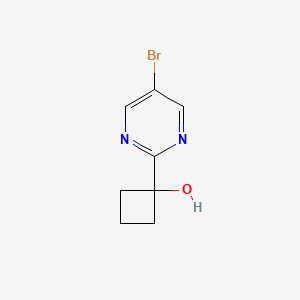

1-(5-Bromopyrimidin-2-yl)cyclobutanol

説明

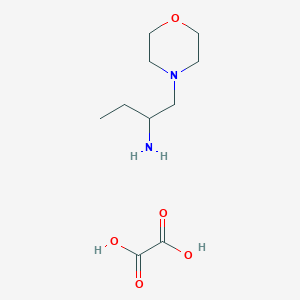

1-(5-Bromopyrimidin-2-yl)cyclobutanol is a cyclic compound that belongs to the class of pyrimidines. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is C8H9BrN2O . The InChI code is 1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 .Physical And Chemical Properties Analysis

1-(5-Bromopyrimidin-2-yl)cyclobutanol has a molecular weight of 229.08 . It is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

Cyclobutane-Containing Compounds in Drug Discovery

Cyclobutane-containing compounds, including derivatives such as 1-(5-Bromopyrimidin-2-yl)cyclobutanol, have garnered interest in scientific research due to their diverse biological activities. A notable review highlights the synthesis, origins, and biological activities of cyclobutane-containing alkaloids isolated from terrestrial and marine species. These compounds have been identified with antimicrobial, antibacterial, antitumor, and other significant activities. The study also predicts additional biological activities using computational models, pointing towards new possible applications in drug discovery and development (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Advances in Pyranopyrimidine Scaffolds

Pyranopyrimidine scaffolds, closely related to the pyrimidine core in 1-(5-Bromopyrimidin-2-yl)cyclobutanol, are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. A comprehensive review covering synthetic pathways employed for the development of pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts has been presented. This work emphasizes the role of these scaffolds in the development of lead molecules for therapeutic applications, indicating a significant area of interest for researchers working with related compounds (Parmar, Vala, & Patel, 2023).

Cyclobutane Natural Products and Their Synthesis

Research on [2 + 2]-cycloaddition-derived cyclobutane natural products up to the end of 2021 has been reviewed, showcasing the structural diversity, sources, bioactivities, and biomimetic syntheses of these compounds. The review underscores the scientific fascination with these compounds due to their unique structures and diverse biological effects. Such studies provide a foundational understanding for the synthesis and application of cyclobutane derivatives, including 1-(5-Bromopyrimidin-2-yl)cyclobutanol, in pharmacology and drug design (Yang, Jia, Song, & Huang, 2022).

作用機序

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJNBURIPPYBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)cyclobutanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)

![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)